molecular formula C10H12LiNO3 B13513165 Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

Cat. No.: B13513165
M. Wt: 201.2 g/mol
InChI Key: OQXDCFUUSCLPQU-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is a chemical compound that features a lithium ion coordinated to a pyridine derivative

Properties

Molecular Formula

C10H12LiNO3

Molecular Weight

201.2 g/mol

IUPAC Name

lithium;2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

InChI

InChI=1S/C10H13NO3.Li/c1-6-5-11-8(4-9(12)13)7(2)10(6)14-3;/h5H,4H2,1-3H3,(H,12,13);/q;+1/p-1

InChI Key

OQXDCFUUSCLPQU-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CN=C(C(=C1OC)C)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate typically involves the reaction of 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the mixture is heated to facilitate the formation of the lithium salt of the pyridine derivative .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce demethylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves its interaction with molecular targets in biological systems. Lithium ions are known to affect various signaling pathways, including those involving neurotransmitters and second messengers. The pyridine derivative component may also interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

    Lithium acetate: A simpler lithium salt with applications in organic synthesis and as a precursor for other lithium compounds.

    Lithium pyridine-2-carboxylate: Another lithium salt of a pyridine derivative, used in similar contexts but with different structural properties.

    Lithium 2,4-dimethylpyridine-3-carboxylate:

Uniqueness

Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is unique due to the presence of both methoxy and dimethyl groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness may confer specific advantages in certain applications, such as enhanced stability or selectivity in biological systems .

Biological Activity

Lithium(1+) 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is an organic lithium compound that has garnered attention in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16LiN1O3C_{13}H_{16}LiN_1O_3. The compound features a lithium ion bonded to a pyridine derivative that contains a methoxy group and two methyl substituents. This structural configuration contributes to its distinct chemical reactivity and biological activity.

Research indicates that this compound may influence various biological pathways through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant for therapeutic interventions in diseases characterized by dysregulated enzymatic activity.
  • Receptor Binding : Studies suggest that it may bind to certain receptors, modulating their activity and influencing downstream signaling pathways involved in cellular processes.

Biological Activity

Key Findings :

  • Enzyme Modulation : The compound has been reported to modulate the activity of enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.
  • Neuroprotective Effects : Preliminary studies indicate that it may exert neuroprotective effects, which could be beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various pathogens, indicating its potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Neuroprotection : A study evaluated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results indicated a significant reduction in neuroinflammation and improved cognitive function compared to control groups.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and structurally related compounds:

Compound NameStructureUnique Features
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanolC11H15NO3Alcohol functional group
(4-Methoxy-3,5-dimethylpyridin-2-yl)methylamineC11H16N2OAmino group presence
(4-Methoxy-3,5-dimethylpyridin-2-yl)methylthiolC11H15NOSThiol functional group

Uniqueness : this compound is distinguished by the incorporation of a lithium ion and an ester functional group, which enhances its biological activity compared to its analogs.

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